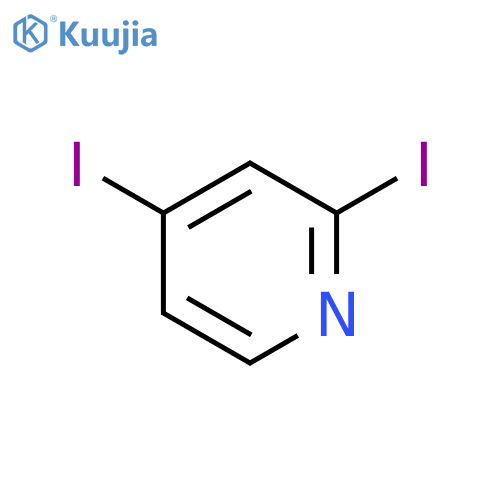Cas no 83674-71-9 (2,4-Diiodopyridine)

2,4-Diiodopyridine 化学的及び物理的性質
名前と識別子
-
- 2,4-Diiodopyridine
- 2,4,6-TRIS(TRIFLUOROMETHYL)BENZAMIDE
- 2,4-bis(iodanyl)pyridine
- 2,4-diiodo-pyridine
- 2,4-Dijod-pyridin
- Pyridine,2,4-diiodo
- E90069
- 83674-71-9
- CS-0194430
- DTXSID30509152
- A840632
- EN300-7596802
- AB92944
- MFCD07437917
- FT-0646590
- SCHEMBL3297307
- AKOS015891663
-
- MDL: MFCD07437917
- インチ: InChI=1S/C5H3I2N/c6-4-1-2-8-5(7)3-4/h1-3H
- InChIKey: JOTXEJXZFOIMLS-UHFFFAOYSA-N
- ほほえんだ: C1=CN=C(C=C1I)I
計算された属性
- せいみつぶんしりょう: 330.83500
- どういたいしつりょう: 330.83549g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 8
- 回転可能化学結合数: 0
- 複雑さ: 76.8
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12.9Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
じっけんとくせい
- 密度みつど: 2.609
- ふってん: 316.8 °C at 760 mmHg
- フラッシュポイント: 145.4 °C
- 屈折率: 1.721
- PSA: 12.89000
- LogP: 2.29080
2,4-Diiodopyridine セキュリティ情報
2,4-Diiodopyridine 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2,4-Diiodopyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | D482000-500mg |
2,4-Diiodopyridine |
83674-71-9 | 500mg |
$178.00 | 2023-05-18 | ||
| TRC | D482000-10g |
2,4-Diiodopyridine |
83674-71-9 | 10g |
$1780.00 | 2023-05-18 | ||
| Chemenu | CM374589-1g |
2,4-Diiodopyridine |
83674-71-9 | 95%+ | 1g |
$197 | 2022-06-10 | |
| Advanced ChemBlocks | N24711-25G |
2,4-Diiodopyridine |
83674-71-9 | 95% | 25G |
$1,735 | 2023-09-15 | |
| Enamine | EN300-7596802-0.5g |
2,4-diiodopyridine |
83674-71-9 | 95.0% | 0.5g |
$108.0 | 2025-02-24 | |
| TRC | D482000-1000mg |
2,4-Diiodopyridine |
83674-71-9 | 1g |
$276.00 | 2023-05-18 | ||
| Enamine | EN300-7596802-0.25g |
2,4-diiodopyridine |
83674-71-9 | 95.0% | 0.25g |
$61.0 | 2025-02-24 | |
| 1PlusChem | 1P0056X9-250mg |
2,4-Diiodopyridine |
83674-71-9 | 95% | 250mg |
$134.00 | 2024-04-21 | |
| abcr | AB516812-1g |
2,4-Diiodopyridine, 95%; . |
83674-71-9 | 95% | 1g |
€219.20 | 2025-02-16 | |
| Aaron | AR00575L-1g |
2,4-Diiodopyridine |
83674-71-9 | 95% | 1g |
$258.00 | 2025-02-12 |
2,4-Diiodopyridine 関連文献
-
Jinshan Gao,Bart?omiej J. Jankiewicz,Jennifer Reece,Huaming Sheng,Christopher J. Cramer,John J. Nash,Hilkka I. Kentt?maa Chem. Sci. 2014 5 2205
2,4-Diiodopyridineに関する追加情報
2,4-Diiodopyridine (CAS No. 83674-71-9): An Overview of Its Properties, Applications, and Recent Research
2,4-Diiodopyridine (CAS No. 83674-71-9) is a versatile compound with significant applications in various fields, including organic synthesis, medicinal chemistry, and materials science. This compound is characterized by its unique structure, which consists of a pyridine ring substituted with two iodine atoms at the 2 and 4 positions. The presence of these iodine atoms imparts specific chemical properties that make 2,4-Diiodopyridine an important building block in the synthesis of more complex molecules.
The chemical formula of 2,4-Diiodopyridine is C5H3I2N, and it has a molecular weight of approximately 280.96 g/mol. The compound is typically obtained as a white to off-white solid and is soluble in common organic solvents such as dichloromethane, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). Its melting point is around 150-152°C, making it suitable for various synthetic transformations under controlled conditions.
In the realm of organic synthesis, 2,4-Diiodopyridine serves as a valuable starting material for the preparation of pyridine derivatives. The iodine substituents can be readily functionalized through various reactions such as cross-coupling reactions (e.g., Suzuki-Miyaura coupling) and nucleophilic substitution reactions. These transformations enable the synthesis of a wide range of functionalized pyridines, which are essential in the development of pharmaceuticals, agrochemicals, and materials with unique properties.
Recent research has highlighted the potential of 2,4-Diiodopyridine in medicinal chemistry. A study published in the Journal of Medicinal Chemistry in 2021 explored the use of 2,4-Diiodopyridine-derived compounds as potent inhibitors of specific enzymes involved in cancer progression. The researchers demonstrated that these compounds exhibit selective inhibition against certain kinases, which are key targets in cancer therapy. This finding opens up new avenues for the development of targeted cancer treatments using 2,4-Diiodopyridine-based molecules.
In addition to its applications in drug discovery, 2,4-Diiodopyridine has also been investigated for its potential in materials science. A study published in Advanced Materials in 2020 reported the synthesis of novel conjugated polymers using 2,4-Diiodopyridine-based monomers. These polymers exhibited excellent electronic and optical properties, making them promising candidates for use in organic electronics and photovoltaic devices. The ability to fine-tune the properties of these materials through controlled polymerization techniques further enhances their versatility and applicability.
The environmental impact of chemicals is an important consideration in their development and use. Recent studies have focused on the biodegradability and toxicity profiles of compounds derived from 2,4-Diiodopyridine. A comprehensive review published in Environmental Science & Technology in 2019 evaluated the environmental fate and effects of various pyridine derivatives. The results indicated that while some derivatives may pose environmental risks under certain conditions, careful design and usage can mitigate these concerns. This research underscores the importance of sustainable chemistry practices in the development and application of compounds like 2,4-Diiodopyridine.
The safety profile of 2,4-Diiodopyridine is another critical aspect to consider. While it is not classified as a hazardous material under current regulations, proper handling and storage procedures should be followed to ensure safe use. This includes wearing appropriate personal protective equipment (PPE) such as gloves and goggles when handling the compound and storing it in a cool, dry place away from incompatible substances.
In conclusion, 2,4-Diiodopyridine (CAS No. 83674-71-9) is a multifaceted compound with a wide range of applications in organic synthesis, medicinal chemistry, and materials science. Its unique chemical properties make it an invaluable building block for the development of advanced materials and pharmaceuticals. Ongoing research continues to uncover new possibilities for its use, highlighting its significance in modern scientific endeavors.
83674-71-9 (2,4-Diiodopyridine) 関連製品
- 877868-68-3((E)-2-(2-FLUOROPHENYL)ETHENYLBORONIC ACID)
- 316-88-1(N-methyl-1,2,3,4-tetrahydroacridin-9-amine)
- 2548988-50-5(N-ethyl-6-methyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine)
- 899988-86-4(4-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzene-1-sulfonamide)
- 2243-47-2(3-Aminobiphenyl)
- 1361580-69-9(2-Fluoro-5-iodo-3-(perchlorophenyl)pyridine)
- 2044702-36-3(4-3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl2-pyridinecarboxylic Acid)
- 1211603-39-2(1-phenyl-3-[2-(1H-1,2,4-triazol-1-yl)acetyl]urea)
- 2034577-27-8(2-(1H-1,3-benzodiazol-1-yl)-1-{3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl}ethan-1-one)
- 2219374-02-2(3-bromo-5-chloro-1-methyl-1H-pyrazolo4,3-dpyrimidin-7-amine)
